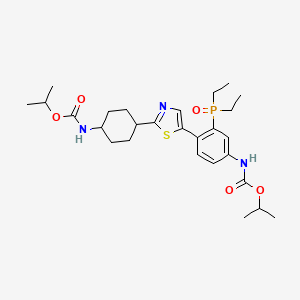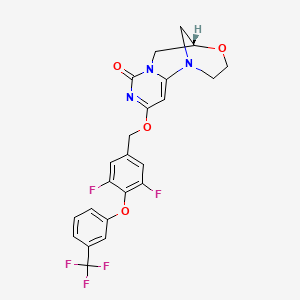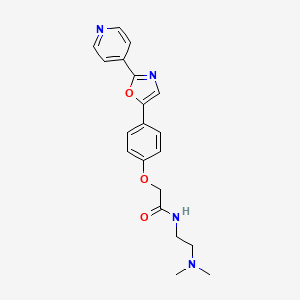
LysoSensor PDMPO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LysoSensor PDMPO involves the preparation of 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and reliability of the product for research applications .
Chemical Reactions Analysis
Types of Reactions
LysoSensor PDMPO undergoes protonation and deprotonation reactions depending on the pH of its environment. This protonation relieves the fluorescence quenching of the dye by its weak base side chain, resulting in an increase in fluorescence intensity .
Common Reagents and Conditions
The compound is commonly used in anhydrous dimethyl sulfoxide (DMSO) solutions and is stored under desiccated conditions to prevent degradation. It is stable when stored at low temperatures and protected from light .
Major Products Formed
The major products formed from the reactions of this compound are its protonated and deprotonated forms, which exhibit different fluorescence properties depending on the pH of the environment .
Scientific Research Applications
LysoSensor PDMPO is widely used in scientific research for studying the pH of acidic organelles in live cells. Its applications include:
Chemistry: Used as a pH indicator in various chemical reactions and processes.
Biology: Employed in fluorescence imaging to study the dynamics of lysosomes and other acidic compartments within cells.
Medicine: Utilized in research on lysosomal storage diseases and other conditions involving acidic organelles.
Industry: Applied in the development of diagnostic tools and assays for monitoring cellular pH .
Mechanism of Action
LysoSensor PDMPO exerts its effects through a pH-dependent mechanism. In weakly acidic organelles, it produces blue fluorescence, while in more acidic lysosomes, it shifts to yellow fluorescence. This dual-excitation and dual-emission property allows for precise measurement of pH changes within cells .
Comparison with Similar Compounds
Similar Compounds
LysoTracker Probes: These are also fluorescent acidotropic probes used for labeling and tracking acidic organelles in live cells.
Other LysoSensor Probes: LysoSensor Blue DND-167, LysoSensor Green DND-189, and LysoSensor Green DND-153 are similar compounds that differ in their fluorescence properties and pKa values.
Uniqueness
LysoSensor PDMPO is unique due to its dual-excitation and dual-emission spectral peaks that are pH-dependent. This property allows for more accurate and versatile applications in fluorescence imaging and pH measurement compared to other similar compounds .
Properties
Molecular Formula |
C20H22N4O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[4-(2-pyridin-4-yl-1,3-oxazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H22N4O3/c1-24(2)12-11-22-19(25)14-26-17-5-3-15(4-6-17)18-13-23-20(27-18)16-7-9-21-10-8-16/h3-10,13H,11-12,14H2,1-2H3,(H,22,25) |
InChI Key |
GBNYRJDCNJBULM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


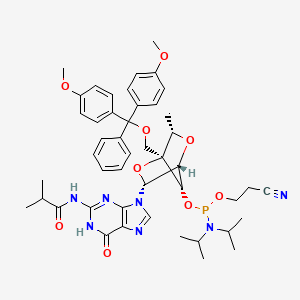
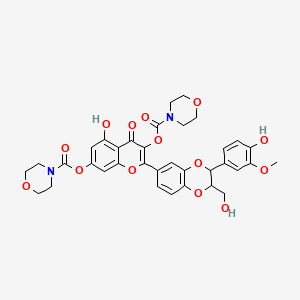
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)

![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
